molecular formula C10H8N2O2 B11904322 N-Hydroxyquinoline-7-carboxamide CAS No. 88518-86-9

N-Hydroxyquinoline-7-carboxamide

Cat. No.: B11904322
CAS No.: 88518-86-9
M. Wt: 188.18 g/mol
InChI Key: SDSWYVKQOCTLKH-UHFFFAOYSA-N
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Description

N-Hydroxyquinoline-7-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxyquinoline-7-carboxamide typically involves the hydroxylation of quinoline derivatives. One common method is the reaction of quinoline-7-carboxylic acid with hydroxylamine under acidic conditions to yield this compound. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the hydroxylation process.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors or microwave-assisted synthesis. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and reducing waste.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxyquinoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-7-carboxylic acid.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Quinoline-7-carboxylic acid.

    Reduction: Quinoline-7-carboxamide.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

N-Hydroxyquinoline-7-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteinases and other enzymes involved in disease processes.

    Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties. It has shown promise in preclinical studies as a therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Hydroxyquinoline-7-carboxamide involves its ability to chelate metal ions, which can inhibit the activity of metalloproteinases and other metal-dependent enzymes. By binding to the active site of these enzymes, this compound can prevent the enzymes from catalyzing their respective reactions, thereby exerting its biological effects. This mechanism is particularly relevant in the context of its potential anticancer and antimicrobial activities.

Comparison with Similar Compounds

    8-Hydroxyquinoline: Another hydroxylated quinoline derivative with similar biological activities.

    Quinoline-7-carboxylic acid: The oxidized form of N-Hydroxyquinoline-7-carboxamide.

    Quinoline-2-carboxamide: A structurally related compound with different substitution patterns.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to chelate metal ions and inhibit metalloproteinases sets it apart from other quinoline derivatives, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

88518-86-9

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

N-hydroxyquinoline-7-carboxamide

InChI

InChI=1S/C10H8N2O2/c13-10(12-14)8-4-3-7-2-1-5-11-9(7)6-8/h1-6,14H,(H,12,13)

InChI Key

SDSWYVKQOCTLKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(=O)NO)N=C1

Origin of Product

United States

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